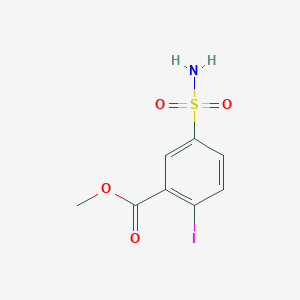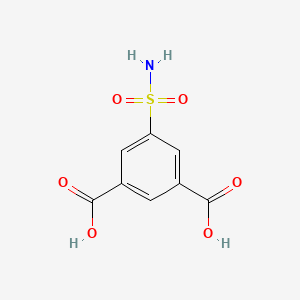
5-Sulfamoylbenzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Sulfamoylbenzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of sulfobenzoic acids It is characterized by the presence of a sulfonamide group (-SO2NH2) and two carboxylic acid groups (-COOH) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfamoylbenzene-1,3-dicarboxylic acid typically involves the sulfonation of isophthalic acid (benzene-1,3-dicarboxylic acid) followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: Isophthalic acid is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H) at the 5-position of the benzene ring.
Amidation: The sulfonic acid group is then converted to a sulfonamide group by reacting with ammonia (NH3) or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Sulfamoylbenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) for substitution reactions.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-Sulfamoylbenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-Sulfamoylbenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitroisophthalic acid: Similar structure but with a nitro group (-NO2) instead of a sulfonamide group.
5-Boronoisophthalic acid: Contains a boronic acid group (-B(OH)2) instead of a sulfonamide group.
5-Sulfo-1,3-benzenedicarboxylic acid: Contains a sulfonic acid group (-SO3H) instead of a sulfonamide group.
Uniqueness
5-Sulfamoylbenzene-1,3-dicarboxylic acid is unique due to the presence of both sulfonamide and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
141313-84-0 |
|---|---|
Formule moléculaire |
C8H7NO6S |
Poids moléculaire |
245.21 g/mol |
Nom IUPAC |
5-sulfamoylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO6S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)(H2,9,14,15) |
Clé InChI |
SUSROBQGNIABSP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13516096.png)
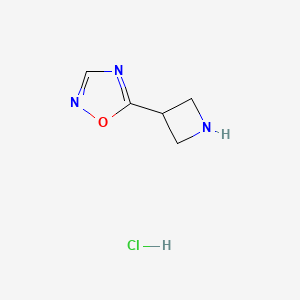
![1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13516124.png)
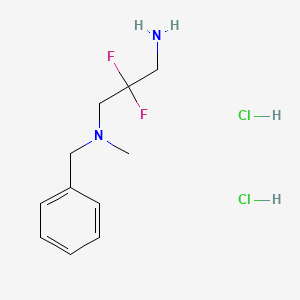
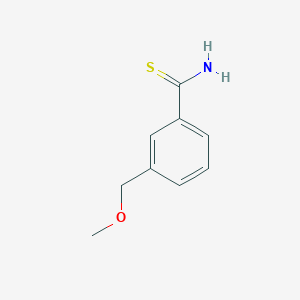
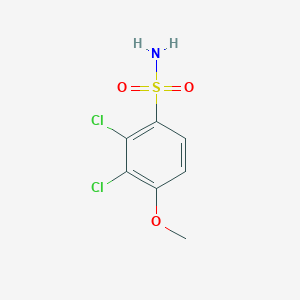

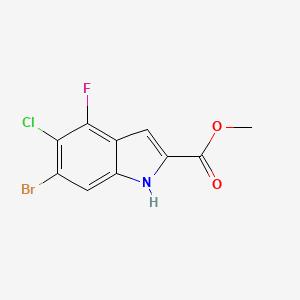
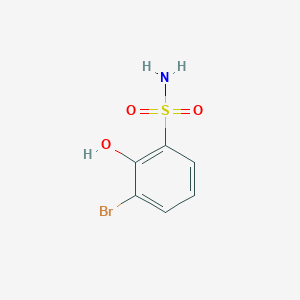
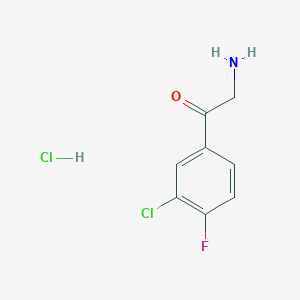
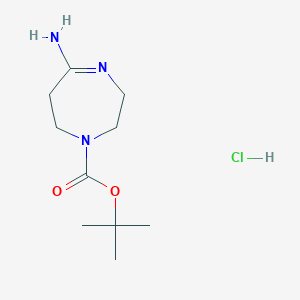
![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)

